

The Discovery of Celesticetin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Celesticetin*

Cat. No.: *B15582771*

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Abstract

Celesticetin is a lincosamide antibiotic produced by the actinomycete *Streptomyces caelestis*. As a member of the same structural class as the clinically important antibiotic lincomycin, **celesticetin** has been a subject of interest for its antibacterial properties and its unique biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery of **celesticetin**, its physicochemical properties, and its biological activity. Detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the antibiotic, its spectroscopic characterization, and the determination of its antibacterial activity and mechanism of action are presented. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

Introduction

The lincosamide class of antibiotics, characterized by an amino acid and an amino sugar linked by an amide bond, are potent inhibitors of bacterial protein synthesis.[1][2] **Celesticetin**, one of the naturally occurring lincosamides, was first isolated from the fermentation broth of *Streptomyces caelestis*. [3][4] It shares a common mechanism of action with lincomycin, binding to the 50S subunit of the bacterial ribosome and interfering with peptide chain elongation.[5][6] The study of **celesticetin** and its biosynthetic pathway has not only provided insights into the

natural diversity of lincosamides but has also opened avenues for the combinatorial biosynthesis of novel, potentially more potent antibiotic derivatives.[\[1\]](#)[\[7\]](#)

Physicochemical and Antibacterial Properties

Celesticetin is a crystalline substance that is active against a range of Gram-positive bacteria. [\[1\]](#)[\[8\]](#) Its structure is distinguished from lincomycin by the presence of a salicylate moiety.

Data Presentation

Table 1: Physicochemical Properties of **Celesticetin**

Property	Value
Molecular Formula	C ₂₄ H ₃₆ N ₂ O ₉ S
Molecular Weight	544.6 g/mol
Appearance	Crystalline solid
Producing Organism	<i>Streptomyces caelestis</i> [3]

Table 2: Minimum Inhibitory Concentration (MIC) of Lincosamides against *Kocuria rhizophila*[\[1\]](#)

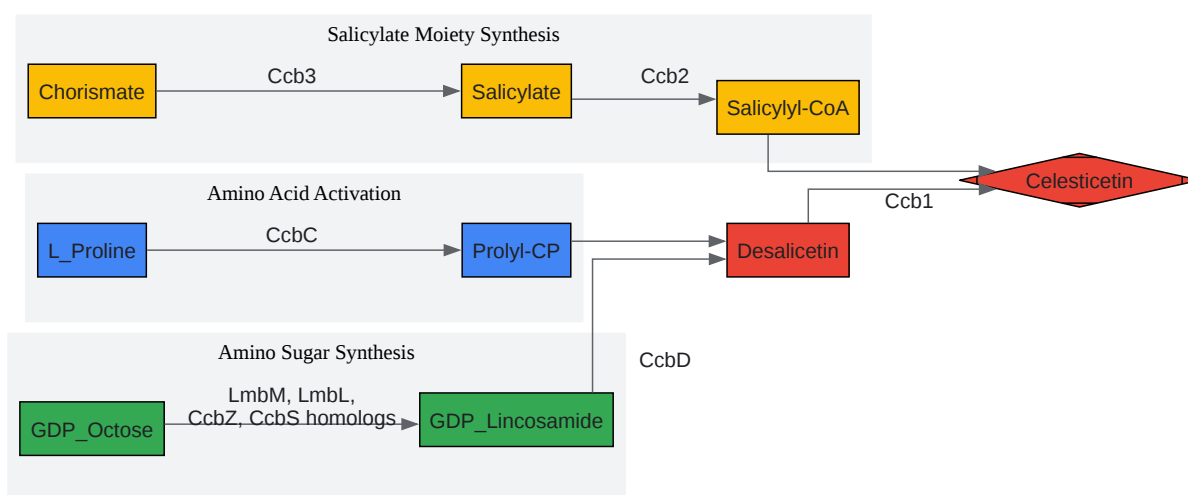
Compound	MIC (nM)
Celesticetin	1600
Lincomycin	400
CELIN*	100
ODCELIN**	100

*CELIN is a hybrid lincosamide combining features of **celesticetin** and lincomycin. **ODCELIN is an O-demethylated derivative of CELIN.

Biosynthesis of Celesticetin

The biosynthesis of **celesticetin** is governed by the *ccb* gene cluster in *S. caelestis*.^[9] The pathway involves the condensation of an amino acid (L-proline) and an octose amino saccharide.^{[1][2]} A key step in the pathway is the attachment of salicylic acid, which is catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase.^[1] The biosynthesis of the lincosamide core involves a series of enzymatic reactions including epimerization, dehydration, and transamination.^[8]

Mandatory Visualization



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Figure 1: Simplified biosynthetic pathway of **celesticetin**.

Experimental Protocols

Fermentation of *Streptomyces caelestis*

This protocol describes the cultivation of *Streptomyces caelestis* for the production of **celesticetin**.

Materials:

- *Streptomyces caelestis* (e.g., ATCC 15084)
- YEME medium (Yeast Extract-Malt Extract)
- Starch Casein Broth (SCB)
- Erlenmeyer flasks
- Shaking incubator

Procedure:

- **Spore Suspension Preparation:** Prepare a spore suspension of *S. caelestis* from a mature agar plate culture in sterile water.
- **Seed Culture:** Inoculate a 100 mL Erlenmeyer flask containing 25 mL of YEME medium with the spore suspension. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
- **Production Culture:** Transfer the seed culture to a 500 mL Erlenmeyer flask containing 200 mL of SCB production medium.
- **Fermentation:** Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 160-200 rpm. Monitor the production of **celesticetin** periodically by bioassay or HPLC analysis of the culture broth.

Isolation and Purification of Celesticetin

This protocol outlines the extraction and purification of **celesticetin** from the fermentation broth.

Materials:

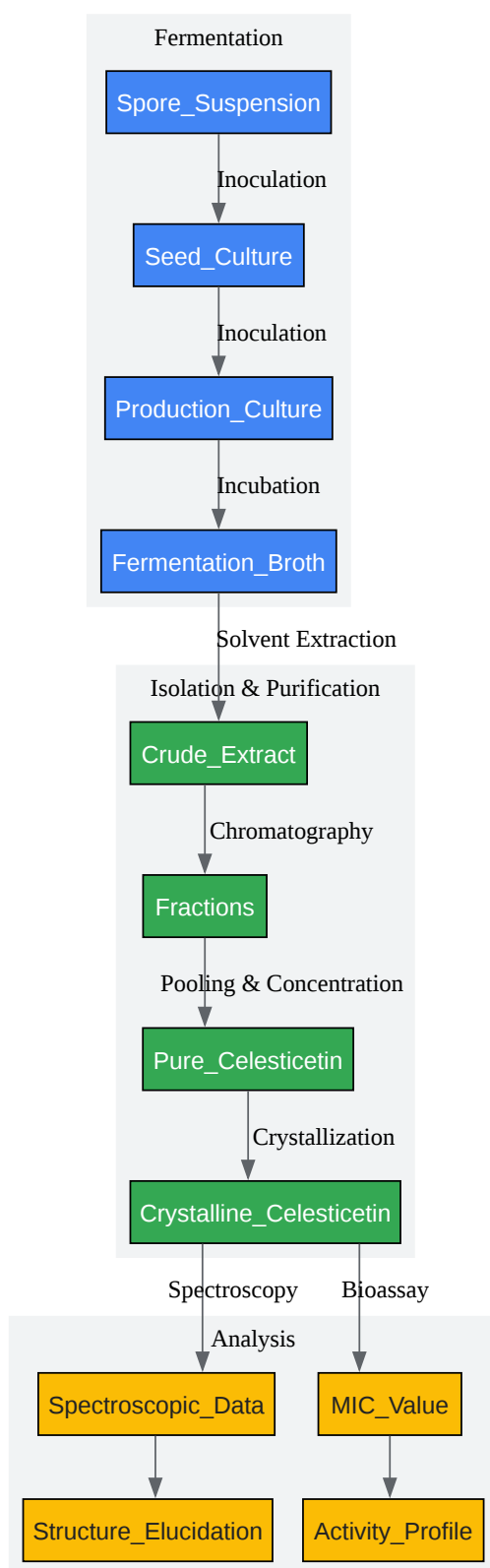
- Fermentation broth of *S. caelestis*

- Ethyl acetate
- Silica gel for column chromatography
- Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)
- Rotary evaporator
- Freeze-dryer

Procedure:

- **Extraction:** After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate.
- **Concentration:** Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Silica Gel Chromatography:** Dissolve the crude extract in a minimal amount of the initial mobile phase and apply it to a silica gel column. Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.
- **Fraction Analysis:** Collect fractions and analyze them for the presence of **celesticetin** using Thin Layer Chromatography (TLC) or HPLC.
- **Crystallization:** Pool the fractions containing pure **celesticetin** and concentrate them. Induce crystallization by slow evaporation or by the addition of a non-polar solvent.
- **Final Product:** Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum or by freeze-drying.

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Figure 2: General experimental workflow for **celesticetin**.

Spectroscopic Characterization

The structure of purified **celesticetin** is confirmed using various spectroscopic methods.

Table 3: Spectroscopic Data for **Celesticetin**

Technique	Key Observations
¹ H-NMR	Signals corresponding to the salicylate moiety, the proline derivative, and the amino sugar.
¹³ C-NMR	Carbon signals confirming the presence of the lincosamide core structure and the salicylate group.
Mass Spectrometry	Molecular ion peak consistent with the molecular formula C ₂₄ H ₃₆ N ₂ O ₉ S.
Infrared (IR)	Absorption bands characteristic of hydroxyl, amide, and aromatic functional groups.
Ultraviolet (UV)	Absorption maxima characteristic of the salicylate chromophore.

Protocol for Spectroscopic Analysis:

- **Sample Preparation:** Dissolve the purified **celesticetin** in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For other techniques, prepare solutions in suitable spectroscopic grade solvents.
- **Data Acquisition:** Acquire spectra on calibrated spectrometers according to standard operating procedures.
- **Data Interpretation:** Analyze the obtained spectra and compare with published data for **celesticetin** to confirm its identity and purity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antibacterial potency of **celesticetin** using the broth microdilution method.

Materials:

- Purified **celesticetin**
- Bacterial strains (e.g., *Kocuria rhizophila*, *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- **Preparation of Bacterial Inoculum:** Grow the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the test wells.
- **Serial Dilution of Celesticetin:** Prepare a stock solution of **celesticetin**. Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
- **Inoculation:** Add the standardized bacterial inoculum to each well containing the diluted **celesticetin**. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **celesticetin** that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.

Mechanism of Action: In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of **celesticetin** on bacterial protein synthesis.

Materials:

- E. coli S30 cell-free extract system for transcription/translation
- Luciferase reporter plasmid
- Purified **celesticetin**
- Luciferase assay reagent
- Luminometer

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the S30 extract, the luciferase reporter plasmid, amino acid mixture, and buffer.
- **Addition of Inhibitor:** Add varying concentrations of **celesticetin** to the reaction tubes. Include a no-antibiotic control.
- **Incubation:** Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
- **Measurement of Luciferase Activity:** Add luciferase assay reagent to each tube and measure the luminescence using a luminometer.
- **Data Analysis:** A reduction in luminescence in the presence of **celesticetin** indicates inhibition of protein synthesis. Calculate the IC₅₀ value, which is the concentration of **celesticetin** that inhibits 50% of the luciferase activity.

Conclusion

Celesticetin remains an important member of the lincosamide family of antibiotics. The elucidation of its biosynthetic pathway has provided a platform for the generation of novel hybrid antibiotics with potentially enhanced activities. The experimental protocols detailed in this guide provide a framework for the isolation, characterization, and evaluation of **celesticetin** and other related natural products. Further research into the unique enzymatic

machinery of the **celesticetin** pathway may lead to the development of new biocatalysts for the synthesis of complex molecules.

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